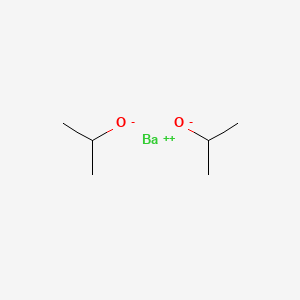
5-苯基异恶唑-3-甲醛
描述
5-Phenylisoxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is characterized by an isoxazole ring substituted with a phenyl group at the 5-position and an aldehyde group at the 3-position.
科学研究应用
5-Phenylisoxazole-3-carbaldehyde has diverse applications in scientific research:
作用机制
Target of Action
It is known that this compound is a derivative of isoniazid , which is a well-known antitubercular drug. Isoniazid primarily targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The activated form of isoniazid inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
5-Phenylisoxazole-3-carbaldehyde, being an isoniazid derivative, is likely to affect the mycolic acid synthesis pathway. Mycolic acids are long-chain fatty acids that are key components of the cell wall of Mycobacterium tuberculosis. Inhibition of mycolic acid synthesis leads to a disruption of the cell wall structure and function, ultimately resulting in bacterial cell death .
Pharmacokinetics
The metabolism and excretion of this compound would need to be studied further for a comprehensive understanding .
Result of Action
The molecular and cellular effects of 5-Phenylisoxazole-3-carbaldehyde’s action are likely to be the inhibition of mycolic acid synthesis and subsequent bacterial cell death, given its structural similarity to isoniazid . .
准备方法
Synthetic Routes and Reaction Conditions
5-Phenylisoxazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization with hydroxylamine yields the isoxazole ring. Subsequent oxidation of the resulting intermediate with reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) introduces the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of 5-Phenylisoxazole-3-carbaldehyde typically involves optimized synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to environmental and economic considerations. These methods often employ catalysts such as Cu(I) or Ru(II) for cycloaddition reactions, although metal-free alternatives are being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
5-Phenylisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups
Major Products
Oxidation: 5-Phenylisoxazole-3-carboxylic acid
Reduction: 5-Phenylisoxazole-3-methanol
Substitution: Various substituted phenylisoxazole derivatives
相似化合物的比较
Similar Compounds
- 3-Phenylisoxazole-5-carboxaldehyde
- 5-Methylisoxazole-3-carboxaldehyde
- Isoxazole-4-boronic acid
Comparison
5-Phenylisoxazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activitySimilarly, the presence of a phenyl group at the 5-position distinguishes it from 5-Methylisoxazole-3-carboxaldehyde, influencing its reactivity and interactions with biological targets .
属性
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428295 | |
| Record name | 5-phenylisoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59985-82-9 | |
| Record name | 5-phenylisoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)









![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)


